![molecular formula C14H15NO4 B2721392 N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide CAS No. 2034490-75-8](/img/structure/B2721392.png)
N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide, commonly known as BFMC, is a chemical compound that has gained considerable attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a small molecule that belongs to the class of carboxamides and has a molecular weight of 269.29 g/mol.
Scientific Research Applications
Amidation Reagent
“N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide” can be used as a practical amidating reagent for scalable and sustainable amidation of aldehydes under visible light . This process has been proven to be scalable and sustainable, and it’s particularly useful in multigram scale amidation reactions .
Anticancer Agent
“N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide” derivatives have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) . These compounds have shown potent anticancer activities against several EGFR high-expressed cancer cell lines .
Antibacterial and Antifungal Agent
Furan derivatives, including “N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide”, have shown promising antibacterial and antifungal activities . These compounds have been tested against various bacteria and fungi, and have shown better results than some known antibiotics .
Cytotoxicity Studies
“N-([2,2’-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide” derivatives have been synthesized and evaluated for cytotoxicity on murine leukemia WEHI-3 cells . The cytotoxic effects of most compounds tested were dose-dependent .
Material Science
Furan-based compounds, including “N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide”, have potential applications in material science . For example, they can be used in the synthesis of thermosets with high glass-transition temperatures .
Green Chemistry
“N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide” can be used in green chemistry applications . For instance, it can be used as a reagent in reactions that use ethyl acetate as an alternative green solvent .
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division, and it is often overexpressed in various types of cancer cells .
Mode of Action
Similar compounds have been shown to exhibit potent anticancer activities, suggesting that they may inhibit egfr . Inhibition of EGFR can prevent the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
Egfr, a potential target of this compound, is involved in several key cellular pathways, including the pi3k/akt/mtor pathway . Inhibition of EGFR can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable without blood-brain barrier penetration , which suggests that this compound may have similar properties.
Result of Action
Similar compounds have been shown to exhibit potent anticancer activities against various cancer cell lines . This suggests that “N-({[2,2’-bifuran]-5-yl}methyl)oxolane-3-carboxamide” may also have anticancer effects, potentially through the inhibition of EGFR and disruption of downstream signaling pathways .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(10-5-7-17-9-10)15-8-11-3-4-13(19-11)12-2-1-6-18-12/h1-4,6,10H,5,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMCXGEUMPVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide |
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